2-Ethoxy-1-(3-hydroxypiperidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-ethoxy-1-(3-hydroxypiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-13-7-9(12)10-5-3-4-8(11)6-10/h8,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYBKYRNJNNHDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Formation and Hydroxyl Functionalization
- The piperidine ring can be synthesized via cyclization reactions starting from amino alcohol precursors or through nucleophilic substitution on haloalkyl amines.
- Hydroxylation at the 3-position of the piperidine ring is typically achieved either by selective oxidation of a precursor or by using 3-hydroxypiperidine as a starting material or intermediate.
- Protection and deprotection strategies may be employed to ensure regioselective functionalization of the hydroxyl group.
Introduction of the Ethoxyacetyl Group
- The ethoxyacetyl moiety (2-ethoxy ethanone) is introduced by acylation of the piperidine nitrogen with ethoxyacetyl chloride or ethoxyacetic acid derivatives under controlled conditions.
- Nucleophilic substitution reactions involving ethoxyacetyl halides and the piperidine nitrogen are commonly used to form the amide linkage.
- Reaction conditions typically require anhydrous solvents and inert atmospheres to prevent hydrolysis and side reactions.
Example General Synthetic Route
A plausible synthetic route based on literature for related compounds is as follows:
- Synthesis or procurement of 3-hydroxypiperidine.
- Reaction of 3-hydroxypiperidine with ethoxyacetyl chloride in anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) with a base such as triethylamine to neutralize HCl formed.
- Purification by column chromatography or recrystallization to obtain the pure 2-ethoxy-1-(3-hydroxypiperidin-1-yl)ethan-1-one.
Experimental Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Piperidine ring formation | Amino alcohols, cyclization agents | Control of regioselectivity critical for 3-hydroxy group |
| Hydroxyl group introduction | Selective oxidation or starting material | Hydroxyl protection may be necessary |
| Acylation with ethoxyacetyl | Ethoxyacetyl chloride, base, anhydrous solvent | Inert atmosphere, low temperature to avoid side reactions |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is used to confirm the structure and purity.
- High-resolution mass spectrometry (HRMS) confirms molecular weight and formula.
- Chromatographic techniques (TLC, HPLC) monitor reaction progress and purity.
- Melting point determination helps assess compound identity and purity.
Research Findings and Notes
- The preparation of this compound is less documented than its 4-hydroxy isomer, but the synthetic principles remain similar.
- Photocatalytic and metal-catalyzed methods have been explored in related piperidine derivative syntheses, offering potential for improved yields and selectivity.
- The presence of the ethoxy group in the side chain may enhance binding interactions in biological applications, suggesting the importance of maintaining this group intact during synthesis.
- Optimization of reaction parameters such as solvent, temperature, and reagent stoichiometry is crucial to maximize yield and minimize impurities.
Summary Table of Key Preparation Data
| Parameter | Details |
|---|---|
| Molecular Formula | C9H17NO3 |
| Molecular Weight | 187.24 g/mol |
| Starting Materials | 3-Hydroxypiperidine, ethoxyacetyl chloride |
| Typical Solvents | Dichloromethane, tetrahydrofuran, acetonitrile |
| Base Used | Triethylamine or similar |
| Reaction Temperature | 0 to room temperature |
| Purification | Column chromatography, recrystallization |
| Characterization Methods | NMR, HRMS, TLC, melting point |
This article consolidates the preparation methods of this compound based on available chemical data and analogous synthetic routes of piperidine derivatives. The synthesis involves strategic ring formation, hydroxyl functionalization, and acylation steps, with careful control of reaction conditions to achieve the desired compound with high purity and yield. Further experimental research could provide more detailed protocols and optimized methods specific to this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-1-(3-hydroxypiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: Substitution reactions can produce a variety of substituted piperidines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It has shown biological activity in various assays, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
2-Ethoxy-1-(3-hydroxypiperidin-1-yl)ethan-1-one is structurally similar to other piperidine derivatives, such as 3-hydroxypiperidine and ethyl acetoacetate. its unique ethoxy group and specific substitution pattern contribute to its distinct chemical and biological properties.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs of 2-Ethoxy-1-(3-hydroxypiperidin-1-yl)ethan-1-one, highlighting variations in functional groups, molecular weight, and applications:
Key Research Findings
Hydrophilicity vs. Replacement of ethoxy with a thiazolyl group (2-(3-Hydroxypiperidin-1-yl)-1-(thiazol-2-yl)ethanone hydrochloride) introduces heteroaromaticity, improving water solubility due to the hydrochloride salt formation .
Biological Activity: The thiazolyl derivative demonstrated moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL), attributed to the thiazole ring’s ability to disrupt bacterial cell membranes . 2-Ethoxy-1-{4-[(3-methoxypyrazin-2-yl)amino]piperidin-1-yl}ethan-1-one showed inhibitory activity against protein kinases in screening assays, likely due to the pyrazine moiety’s role in ATP-binding site interactions .
Synthetic Utility :
- 2-Ethoxy-1-(3-methylazetidin-3-yl)ethan-1-one serves as a precursor for strained heterocycles, with the azetidine ring offering conformational rigidity compared to piperidine derivatives .
- The 3-hydroxypiperidine scaffold in the parent compound is frequently utilized in opioid receptor modulators, leveraging its hydrogen-bonding capability for receptor affinity .
Physicochemical Properties
- Stability :
- Compounds with electron-withdrawing groups (e.g., 4-fluorophenyl) show enhanced metabolic stability in microsomal assays compared to those with electron-donating substituents .
Biological Activity
2-Ethoxy-1-(3-hydroxypiperidin-1-yl)ethan-1-one is a compound of interest due to its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula: C_9H_15NO_2
Molecular Weight: 171.23 g/mol
IUPAC Name: this compound
CAS Number: 1156676-73-1
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and cellular pathways. It is hypothesized to modulate the activity of specific receptors and enzymes, influencing various physiological processes.
Key Mechanisms:
- Acetylcholinesterase Inhibition: The compound may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission in the central nervous system. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
- Antioxidant Activity: Preliminary studies suggest that this compound exhibits antioxidant properties, which could help mitigate oxidative stress-related damage in cells .
Neuropharmacological Effects
Research indicates that derivatives of piperidine, including this compound, show promise in treating neurodegenerative diseases. For instance, compounds with similar structures have demonstrated efficacy in improving cognitive function by enhancing cholinergic transmission .
Anticancer Properties
Recent studies have explored the anticancer potential of piperidine derivatives. In vitro assays have shown that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .
Case Studies
Several case studies highlight the biological effects of this compound:
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to other piperidine derivatives:
| Compound | AChE Inhibition | Cytotoxicity | Antioxidant Activity |
|---|---|---|---|
| This compound | High | Moderate | Present |
| Piperidine Derivative A | Moderate | High | Low |
| Piperidine Derivative B | Low | Moderate | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
